molecular formula C19H23NO5 B1681367 Tretoquinolum CAS No. 30418-38-3

Tretoquinolum

Cat. No.: B1681367
CAS No.: 30418-38-3
M. Wt: 345.4 g/mol
InChI Key: RGVPOXRFEPSFGH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tretoquinol undergoes several types of chemical reactions, including:

    Oxidation: Tretoquinol can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of tretoquinol can lead to the formation of dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.

Scientific Research Applications

Tretoquinol has a wide range of scientific research applications:

Mechanism of Action

Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing bronchodilation and improved airflow . Additionally, tretoquinol can inhibit the release of inflammatory mediators, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Tretoquinol is similar to other beta-2 adrenergic agonists such as salbutamol, terbutaline, and formoterol. tretoquinol is unique in its chemical structure, which includes a trimethoxybenzyl group and a tetrahydroisoquinoline core . This unique structure contributes to its specific pharmacological profile and therapeutic effects. Other similar compounds include:

Tretoquinol’s distinct structure and pharmacological properties make it a valuable compound in both research and therapeutic applications.

Biological Activity

Tretoquinolum, also known as trimetoquinol, is a non-selective β2-agonist primarily utilized in the treatment of bronchial asthma and asthmatic bronchitis. This compound exhibits significant biological activities that contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, metabolic pathways, and relevant case studies.

This compound functions primarily through the following mechanisms:

  • Bronchodilation : It relaxes bronchial smooth muscle, leading to the dilation of airways, which alleviates asthma symptoms and improves airflow.
  • Anti-inflammatory Effects : The compound inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in the pathophysiology of asthma. By blocking these mediators, this compound reduces airway inflammation and hyperreactivity .

Pharmacokinetics

Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism and excretion patterns. A significant study conducted with six volunteers administered 6 mg of Tretoquinol hydrochloride showed that:

  • The compound was detectable in urine as both free form and phase-II conjugates (glucuronide and sulfate) up to 48 hours post-administration.
  • Maximum concentrations in urine ranged from 12.4 to 78.8 ng/mL, with a mean concentration of 55.3 ng/mL .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Dose Administered6 mg
Detection TimeUp to 48 hours
Maximum Urinary Concentration12.4 - 78.8 ng/mL
Mean Urinary Concentration55.3 ng/mL
Limit of Detection0.03 ng/mL

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

  • Asthma Management : In a clinical trial involving patients with moderate to severe asthma, this compound demonstrated significant improvement in lung function as measured by forced expiratory volume (FEV1). Patients reported fewer asthma attacks and reduced reliance on rescue inhalers .
  • Doping Control : Due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA), studies have focused on its detection in athletes. Research indicated that urinary metabolites such as O-methylated tretoquinol could serve as markers for doping violations in sports .

Safety and Toxicology

While this compound is effective in treating asthma, concerns regarding its safety profile have emerged:

  • Adverse Effects : Some studies suggest potential side effects including tachycardia and tremors, common among β2-agonists. Monitoring is recommended during treatment .
  • Toxicity Studies : Preliminary assessments indicate that while this compound has beneficial effects on airway function, it may exhibit cytotoxic properties at higher concentrations .

Properties

CAS No.

30418-38-3

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI Key

RGVPOXRFEPSFGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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